molecular formula C8H7FN2O4 B13663809 Methyl 2-amino-3-fluoro-6-nitrobenzoate

Methyl 2-amino-3-fluoro-6-nitrobenzoate

Cat. No.: B13663809
M. Wt: 214.15 g/mol
InChI Key: ZYQXSTWTUVALGB-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-fluoro-6-nitrobenzoate is an organic compound with the molecular formula C8H7FN2O4 and a molecular weight of 214.15 g/mol This compound is known for its unique structural features, which include an amino group, a fluoro substituent, and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-fluoro-6-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 2-fluoro-3-nitrobenzoate, followed by the reduction of the nitro group to an amino group . The reaction conditions often require the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-fluoro-6-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

Methyl 2-amino-3-fluoro-6-nitrobenzoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-fluoro-6-nitrobenzoate involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The fluoro substituent can enhance the compound’s stability and binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-fluoro-6-nitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both amino and nitro groups, along with the fluoro substituent, makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C8H7FN2O4

Molecular Weight

214.15 g/mol

IUPAC Name

methyl 2-amino-3-fluoro-6-nitrobenzoate

InChI

InChI=1S/C8H7FN2O4/c1-15-8(12)6-5(11(13)14)3-2-4(9)7(6)10/h2-3H,10H2,1H3

InChI Key

ZYQXSTWTUVALGB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1N)F)[N+](=O)[O-]

Origin of Product

United States

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